molecular formula C7H14N2O2 B13330043 5-(Aminomethyl)-3-propyl-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-propyl-1,3-oxazolidin-2-one

Cat. No.: B13330043
M. Wt: 158.20 g/mol
InChI Key: MPJYNGDBNSZXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-3-propyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-propyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a carbonyl compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-propyl-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-propyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in polymer synthesis.

    5-(Aminomethyl)-1,3,4-oxadiazol-2-amine:

Uniqueness

5-(Aminomethyl)-3-propyl-1,3-oxazolidin-2-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

5-(aminomethyl)-3-propyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H14N2O2/c1-2-3-9-5-6(4-8)11-7(9)10/h6H,2-5,8H2,1H3

InChI Key

MPJYNGDBNSZXAY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(OC1=O)CN

Origin of Product

United States

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